7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C13H10F2N4O It is known for its unique structure, which includes a triazolopyrimidine core substituted with a difluorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 2,4-difluorophenol with an appropriate ethylating agent to form the 2,4-difluorophenoxyethyl intermediate. This intermediate is then reacted with a triazolopyrimidine precursor under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and KMnO4, typically in aqueous or organic solvents.
Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols can be used in solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Uniqueness
7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the difluorophenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds, potentially leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O/c1-8(20-12-3-2-9(14)6-10(12)15)11-4-5-16-13-17-7-18-19(11)13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXQJKAJKRZZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.